1-phenyl-N-((1-phenylpyrrolidin-2-yl)methyl)methanesulfonamide
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Overview
Description
1-Phenyl-N-((1-phenylpyrrolidin-2-yl)methyl)methanesulfonamide is a complex organic compound characterized by its phenyl groups and sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-N-((1-phenylpyrrolidin-2-yl)methyl)methanesulfonamide typically involves multiple steps, starting with the formation of the pyrrolidine ring One common approach is the reaction of phenylacetonitrile with a suitable amine under controlled conditions to form the pyrrolidine core
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-N-((1-phenylpyrrolidin-2-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or chromium-based oxidants.
Reduction reactions often employ hydrogen gas or metal hydrides.
Substitution reactions can be facilitated by nucleophiles or electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different applications.
Scientific Research Applications
1-Phenyl-N-((1-phenylpyrrolidin-2-yl)methyl)methanesulfonamide has several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis, contributing to the development of new chemical entities.
Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways.
Medicine: Potential therapeutic applications include its use as a drug candidate for various diseases.
Industry: The compound's unique properties make it suitable for use in materials science and other industrial applications.
Mechanism of Action
The mechanism by which 1-Phenyl-N-((1-phenylpyrrolidin-2-yl)methyl)methanesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The phenyl groups and sulfonamide moiety play crucial roles in binding to receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
1-Phenyl-N-((1-phenylpyrrolidin-2-yl)methyl)methanesulfonamide can be compared with other similar compounds, such as:
1-Phenylpyrrolidine: A simpler compound lacking the sulfonamide group.
N-Phenylmethanesulfonamide: A compound with a similar sulfonamide group but without the pyrrolidine ring.
Uniqueness: The presence of both phenyl groups and the sulfonamide moiety in the same molecule makes this compound unique, contributing to its distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications
Properties
IUPAC Name |
1-phenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c21-23(22,15-16-8-3-1-4-9-16)19-14-18-12-7-13-20(18)17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHYTIXWOGFHIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNS(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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